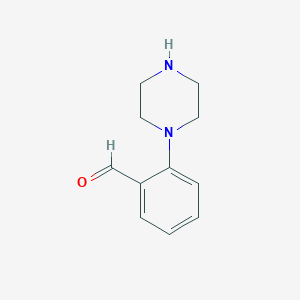

2-Piperazin-1-yl-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITSFGVLNGNYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363909 | |

| Record name | 2-Piperazin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-52-9 | |

| Record name | 2-(1-Piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperazin-1-yl-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 2-Piperazin-1-yl-benzaldehyde?

An In-depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 736991-52-9) is a bifunctional organic compound that serves as a highly versatile building block in modern synthetic and medicinal chemistry.[1] It integrates the reactive aldehyde group with the piperazine moiety, a well-established "privileged scaffold" in drug discovery.[2] This guide provides a comprehensive overview of its chemical and physical properties, a predictive spectroscopic profile, a detailed synthetic protocol, and an analysis of its reactivity and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is an organic compound featuring a benzaldehyde functional group substituted with a piperazine ring at the ortho-position.[1] It typically presents as a white to off-white crystalline solid and is soluble in polar organic solvents.[1] The presence of both a nucleophilic piperazine ring and an electrophilic aldehyde group on the same scaffold dictates its rich chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 736991-52-9 | [1][3] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][4] |

| Molecular Weight | 190.24 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1] |

| Boiling Point | 355 °C at 760 mmHg | [5] |

| Density | 1.123 g/cm³ | [5] |

| Flash Point | 168.5 °C | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Canonical SMILES | C1CN(CCN1)C2=CC=CC=C2C=O | [5] |

| InChI Key | NITSFGVLNGNYOS-UHFFFAOYSA-N | [1][5] |

Predictive Spectroscopic Profile

While specific experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the compound's functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and piperazine protons.

-

Aldehyde Proton (-CHO): A singlet is anticipated far downfield, typically in the δ 9.8-10.1 ppm range, due to the strong deshielding effect of the carbonyl group.[6]

-

Aromatic Protons (C₆H₄): Four protons on the benzene ring will appear in the δ 7.0-7.9 ppm region. Their splitting patterns will be complex due to ortho, meta, and para coupling.

-

Piperazine Protons (-CH₂-): Eight protons on the piperazine ring will likely appear as two distinct multiplets. The four protons adjacent to the benzene ring (N-Ar) are expected around δ 3.0-3.2 ppm, while the four protons adjacent to the secondary amine (N-H) would be slightly upfield, around δ 2.8-3.0 ppm. The N-H proton itself would appear as a broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.[7]

-

C-H Stretch (Aldehyde): A characteristic pair of weaker bands (a Fermi doublet) may appear around 2820 cm⁻¹ and 2720 cm⁻¹.[7]

-

Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.[7]

-

N-H Stretch (Piperazine): A moderate, somewhat broad peak is expected around 3300-3350 cm⁻¹.

-

C-N Stretch: Absorptions corresponding to the aryl-amine and alkyl-amine C-N bonds will appear in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would be characteristic of the structure, involving cleavage of the piperazine ring and the aldehyde group.

References

- 1. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 736991-52-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Piperazin-1-yl-benzaldehyde (CAS No. 736991-52-9), a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, a robust synthesis protocol, detailed analytical characterization, and its significance as a versatile synthetic intermediate.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, renowned for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] Its six-membered ring containing two nitrogen atoms at opposite positions can significantly enhance aqueous solubility and oral bioavailability.[1] When incorporated into a larger structure, the piperazine moiety often serves as a critical pharmacophore that can form key hydrogen bonds and other interactions with biological targets.[1][3]

This compound merges this valuable piperazine core with a reactive benzaldehyde functional group. This unique combination makes it a highly sought-after starting material for creating diverse compound libraries, particularly for targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4] The aldehyde provides a convenient handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and the synthesis of various heterocyclic systems.[5]

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a piperazine ring attached to a benzaldehyde moiety at the ortho position.[4] This substitution pattern creates a sterically defined and functionally rich molecule.

Diagram 1: Chemical Structure of this compound

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis

Materials:

-

2-Fluorobenzaldehyde (1.0 eq)

-

Piperazine (2.0-3.0 eq, excess to minimize di-substitution)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (2.0-3.0 eq) and anhydrous DMF. Stir until the piperazine has dissolved.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of 2-fluorobenzaldehyde (1.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Heating is necessary to overcome the activation energy of the SₙAr reaction. An inert atmosphere prevents potential oxidation of the aldehyde. Potassium carbonate acts as a base to neutralize the HF byproduct.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-fluorobenzaldehyde) is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate may form.

-

Rationale: This step quenches the reaction and precipitates the less water-soluble organic product while dissolving the inorganic salts (e.g., KF, excess K₂CO₃) and DMF.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography, typically with a gradient eluent system such as hexane/ethyl acetate, to yield this compound as a solid.

Structural Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and mass spectrometry provides a self-validating dataset.

Diagram 3: Characterization Logic

Caption: A multi-technique approach for structural confirmation.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation, providing detailed information about the carbon-hydrogen framework. [6]Dynamic NMR studies on similar piperazine derivatives show that conformers can exist due to restricted rotation around the amide-like C(aryl)-N bond, which may lead to broadened signals at room temperature. [7] Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.2 | s | 1H | Aldehyde (-CHO) | Deshielded proton of the aldehyde group. |

| ~7.8-7.9 | dd | 1H | Ar-H (ortho to CHO) | Deshielded by both the aldehyde and the aromatic ring current. |

| ~7.4-7.6 | m | 1H | Ar-H | Aromatic proton. |

| ~7.0-7.2 | m | 2H | Ar-H | Aromatic protons. |

| ~3.1-3.3 | t | 4H | -CH₂- (N-aryl) | Protons on the piperazine ring adjacent to the aryl group. |

| ~3.0-3.2 | t | 4H | -CH₂- (N-H) | Protons on the piperazine ring adjacent to the N-H group. |

| ~1.8-2.2 | br s | 1H | -NH- | Exchangeable proton of the secondary amine. |

Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~192 | Aldehyde (C=O) |

| ~155 | Ar-C (C-N) |

| ~134 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C (C-CHO) |

| ~122 | Ar-C |

| ~118 | Ar-C |

| ~52 | Piperazine (-CH₂-) |

| ~46 | Piperazine (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is expected to show characteristic absorption bands for the aldehyde and the amine functionalities. [8] Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3400 (broad) | N-H Stretch | Secondary Amine (Piperazine) |

| 2820-2850 & 2720-2750 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1690-1710 (strong, sharp) | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aryl Amine |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electron Ionization (EI) is expected to produce a distinct molecular ion peak and characteristic fragments.

Expected Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): m/z = 190.11. This corresponds to the molecular formula C₁₁H₁₄N₂O.

-

Key Fragments:

-

m/z = 189 [M-H]⁺: Loss of a hydrogen atom from the aldehyde.

-

m/z = 161 [M-CHO]⁺: Loss of the formyl group, a common fragmentation for benzaldehydes.

-

Fragments corresponding to the piperazine ring: Cleavage of the piperazine ring can lead to a series of smaller fragments, characteristic of this moiety. [9]

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is a strategic starting material for synthesizing a wide range of pharmacologically active compounds. The dual functionality of the molecule allows for sequential or one-pot reactions to build molecular complexity rapidly.

-

CNS Agents: The piperazine moiety is a common feature in antipsychotic and antidepressant drugs. The aldehyde group of this compound can be used in reductive amination reactions to attach various side chains, enabling the exploration of structure-activity relationships (SAR) for dopamine and serotonin receptor modulators. [3]* Anticancer Agents: It serves as a precursor for kinase inhibitors and other anticancer agents. The structure can be elaborated into complex heterocyclic systems known to interact with oncogenic targets. [5]* Scaffold for Combinatorial Chemistry: Its bifunctional nature makes it an ideal building block for combinatorial libraries. The aldehyde can be converted into an imine, oxime, or hydrazone, while the secondary amine of the piperazine ring can be acylated, alkylated, or sulfonylated, creating thousands of derivatives from a single core structure.

Conclusion

This compound is more than just a chemical intermediate; it is a well-designed molecular tool for advancing drug discovery. Its synthesis via nucleophilic aromatic substitution is robust and scalable. Its structure, confirmed through a triad of analytical techniques (NMR, IR, MS), offers two distinct points for chemical modification. For researchers and scientists in the pharmaceutical industry, mastering the chemistry of this compound opens a gateway to novel and diverse molecular architectures with significant therapeutic potential.

References

-

Dagli, Y., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4309. Available at: [Link]

-

PubChem (n.d.). Patent US-2006199130-A1. Retrieved from [Link]

- Google Patents (n.d.). US6030506A - Preparation of independently generated highly reactive chemical species.

-

PubChem (n.d.). 2-(4-acetylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]

-

Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 488-506. Available at: [Link]

-

Donati, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6806. Available at: [Link]

- Google Patents (n.d.). EP0472973A1 - Water-borne treatment compositions for porous substrates.

-

Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(45), 9149-9156. Available at: [Link]

-

Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]

-

ResearchGate (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]

-

National Institutes of Health (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

ResearchGate (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Retrieved from [Link]

-

National Institutes of Health (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

PubChem (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved from [Link]

-

NIST (n.d.). Piperazine. Retrieved from [Link]

- Google Patents (n.d.). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.

-

PubChem (n.d.). 2-(piperidine-1-carbonyl)benzaldehyde. Retrieved from [Link]

-

MDPI (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

MDPI (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

-

NIST (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Benzaldehyde [webbook.nist.gov]

- 9. Piperazine [webbook.nist.gov]

CAS number 736991-52-9 physicochemical properties and safety data

A Comprehensive Technical Guide to CAS Number 736991-52-9: Physicochemical Properties and Safety Data

Introduction

Chemical Abstracts Service (CAS) numbers are unique numerical identifiers assigned to every chemical substance, enabling clear and unambiguous identification in research, industry, and regulatory contexts. The CAS number 736991-52-9 has been designated, but publicly available, detailed information regarding its specific physicochemical properties and comprehensive safety data is not readily found in major chemical databases. This guide aims to provide a structured approach for researchers, scientists, and drug development professionals to collate and assess such information when encountering a novel or less-documented compound.

Part 1: Framework for Characterizing a Novel Compound

When faced with a compound with limited public data, a systematic approach to characterization is paramount. The following sections outline the critical parameters to be determined.

1.1. Physicochemical Properties: The Foundation of Understanding

The physicochemical properties of a compound govern its behavior in various systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics.

Table 1: Essential Physicochemical Parameters for Characterization

| Property | Importance in Drug Development | Experimental Methodology |

| Molecular Weight | Influences diffusion, solubility, and bioavailability. | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) |

| pKa | Determines the ionization state at different pH values, affecting solubility, permeability, and receptor binding. | Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis |

| LogP / LogD | Measures lipophilicity, which is crucial for predicting membrane permeability and oral absorption. | Shake-flask method, HPLC-based methods |

| Solubility | Affects bioavailability and the feasibility of formulation. | Equilibrium solubility assays (e.g., shake-flask), Kinetic solubility assays |

| Melting Point | Indicates purity and solid-state stability. | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus |

| Crystal Structure | Polymorphism can impact solubility, stability, and bioavailability. | X-ray Diffraction (XRD), Single Crystal X-ray Crystallography |

1.2. Safety and Toxicology: Ensuring Safe Handling and Development

A thorough understanding of a compound's safety profile is a prerequisite for its development and use.

Table 2: Key Safety and Toxicological Endpoints

| Endpoint | Significance | In Vitro / In Vivo Assays |

| Cytotoxicity | Assesses the potential to kill cells. | MTT assay, LDH assay, CellTiter-Glo® |

| Genotoxicity | Evaluates the potential to damage genetic material. | Ames test, Micronucleus test, Comet assay |

| Cardiotoxicity | Determines the potential for adverse effects on the heart. | hERG assay, Cardiomyocyte contractility assays |

| Hepatotoxicity | Assesses the potential for liver damage. | Hepatocyte viability assays, Measurement of liver enzymes |

| Acute Toxicity | Determines the effects of a single high dose. | In vivo studies in rodent models (e.g., LD50 determination) |

Part 2: Experimental Protocols and Methodologies

2.1. Protocol: Determination of Aqueous Solubility using the Shake-Flask Method (OECD Guideline 105)

This protocol outlines a standardized method for determining the water solubility of a compound.

Rationale: The shake-flask method is a globally recognized standard for determining the equilibrium solubility of a substance in water. It is a direct and reliable method that allows for the saturation of the solvent and subsequent measurement of the dissolved compound's concentration.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound (CAS 736991-52-9) to a known volume of distilled water in a flask. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow for equilibrium to be established.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

-

Analysis of the Aqueous Phase:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the volume of the aliquot.

-

2.2. Workflow for Preliminary Safety Assessment

The following diagram illustrates a typical workflow for the initial safety evaluation of a new chemical entity.

Caption: Workflow for initial safety assessment of a new chemical entity.

Part 3: Data Interpretation and Reporting

A comprehensive report should be generated, summarizing all experimental findings. This report should not only present the raw data but also provide an interpretation of the results in the context of the intended application, such as drug development. For instance, a high LogP value might suggest good membrane permeability but could also indicate potential issues with aqueous solubility and metabolic instability.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

ICH (2005), S7A Safety Pharmacology Studies for Human Pharmaceuticals, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link].

Synthesis route for 2-(1-Piperazinyl)benzaldehyde from piperazine and 2-fluorobenzaldehyde

An In-Depth Technical Guide to the Synthesis of 2-(1-Piperazinyl)benzaldehyde via Nucleophilic Aromatic Substitution

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(1-Piperazinyl)benzaldehyde, a key intermediate in pharmaceutical development. The synthesis is achieved through the reaction of piperazine with 2-fluorobenzaldehyde via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction's mechanism, execution, and optimization.

Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of 2-(1-Piperazinyl)benzaldehyde is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike the more common electrophilic substitutions that aromatic rings undergo, the SNAr pathway becomes accessible when the aromatic ring is rendered electron-deficient.[1]

Mechanism Causality: The reaction proceeds via a two-step addition-elimination mechanism.[2]

-

Nucleophilic Attack: The piperazine, acting as the nucleophile, attacks the carbon atom bearing the fluorine atom on the 2-fluorobenzaldehyde ring. This is the rate-determining step. The presence of the electron-withdrawing aldehyde group at the ortho position is critical; it activates the ring for nucleophilic attack by delocalizing the resulting negative charge through resonance.[2][3] This resonance stabilization of the intermediate, known as a Meisenheimer complex, is crucial for the reaction to proceed.[1][2]

-

Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an effective leaving group for SNAr reactions, in part due to the high electronegativity of fluorine which enhances the electrophilicity of the carbon it is attached to.[2][4]

The choice of an aryl fluoride is deliberate. In SNAr reactions where the initial nucleophilic attack is the slow step, the typical leaving group trend is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2][4]

Experimental Protocol: Synthesis of 2-(1-Piperazinyl)benzaldehyde

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each procedural choice is explained to ensure a deep understanding of the process.

Materials and Reagents

-

2-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )

-

Piperazine (C₄H₁₀N₂, MW: 86.14 g/mol )

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized water

Reaction Parameters

The following table summarizes the quantitative data for the core synthesis protocol.

| Parameter | Value/Reagent | Molar Eq. | Rationale |

| Limiting Reagent | 2-Fluorobenzaldehyde | 1.0 | The electrophilic aromatic starting material. |

| Nucleophile | Piperazine | 1.2 | A slight excess ensures the complete consumption of the limiting reagent. |

| Base | Potassium Carbonate (K₂CO₃) | 1.5 | A mild inorganic base to neutralize the HF formed in situ and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. |

| Solvent | N,N-Dimethylformamide (DMF) | - | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction at elevated temperatures. |

| Temperature | 130 °C | - | Provides the necessary activation energy for the rate-determining nucleophilic attack. |

| Reaction Time | 6 hours | - | Sufficient time to drive the reaction to completion.[5] |

Step-by-Step Synthesis and Work-up Procedure

-

Reactor Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 g, 8.1 mmol) in N,N-dimethylformamide (15 ml).[5]

-

Addition of Reagents: To the stirred solution, add piperazine (836 mg, 9.7 mmol) followed by anhydrous potassium carbonate (1.68 g, 12.2 mmol).[5] The potassium carbonate will not fully dissolve, creating a slurry.

-

Reaction Execution: Heat the reaction mixture to 130 °C and maintain this temperature for 6 hours with vigorous stirring.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After 6 hours, remove the heat source and allow the reaction to cool to room temperature.

-

Extraction: Pour the cooled reaction mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product is organic-soluble and will move into the ethyl acetate layer.

-

Washing: Combine the organic extracts and wash with brine (2 x 30 mL). This step removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(1-Piperazinyl)benzaldehyde.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of 2-(1-Piperazinyl)benzaldehyde.

Product Profile and Characterization

The final product, 2-(1-Piperazinyl)benzaldehyde, is typically a white to off-white crystalline solid.[6] It serves as a valuable building block in organic synthesis and drug development.[6]

Definitive structural confirmation should be obtained using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Critical Safety Considerations

Adherence to safety protocols is paramount. Researchers must familiarize themselves with the Safety Data Sheets (SDS) for all reagents before commencing work.

-

2-Fluorobenzaldehyde: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[8] Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[8] Keep away from heat, sparks, and open flames.[8]

-

Piperazine: Piperazine can cause severe skin burns and eye damage.[9][10] It may also cause an allergic skin reaction and respiratory sensitization.[9][10][11] It is suspected of damaging fertility or the unborn child.[9][11] All handling must occur in a fume hood with appropriate PPE.[12] Emergency eyewash and shower stations should be readily accessible.[10][12]

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid that is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Use only within a fume hood and with appropriate gloves.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-PIPERAZIN-1-YL-BENZALDEHYDE | 736991-52-9 [amp.chemicalbook.com]

- 6. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nj.gov [nj.gov]

Spectroscopic data analysis of 2-Piperazin-1-yl-benzaldehyde (NMR, IR, Mass Spec)

Introduction

2-Piperazin-1-yl-benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development.[1] Its structure, which incorporates both a reactive aldehyde group and a pharmacologically relevant piperazine moiety, makes it a valuable scaffold for the synthesis of a diverse range of potential therapeutic agents.[1][2] The piperazine ring is a common feature in many approved drugs, contributing to improved pharmacokinetic and pharmacodynamic properties, while the benzaldehyde group provides a versatile handle for further chemical modifications.[1][3][4]

Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the anticipated spectral features, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important chemical entity.

Molecular Structure and Key Features

This compound possesses the chemical formula C₁₁H₁₄N₂O and a molecular weight of approximately 190.24 g/mol .[1][5] The molecule consists of a benzaldehyde core substituted at the ortho (2-position) with a piperazine ring.

Key Structural Features for Spectroscopic Analysis:

-

Aromatic Ring: A substituted benzene ring with protons in distinct chemical environments.

-

Aldehyde Group: A carbonyl group (C=O) directly attached to the aromatic ring, with a characteristic aldehyde proton (-CHO).

-

Piperazine Ring: A saturated heterocyclic amine with two distinct sets of methylene protons (-CH₂-) and a secondary amine proton (-NH-).

These features will give rise to unique and identifiable signals in the various spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different types of protons present. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Expected ¹H NMR Signals:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H | The highly deshielded environment of the aldehyde proton due to the electronegative oxygen and the aromatic ring current results in a characteristic downfield signal. |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplets (m) | 4H | The protons on the benzene ring will appear as a complex set of multiplets due to spin-spin coupling with each other. Their exact chemical shifts will depend on their position relative to the electron-withdrawing aldehyde group and the electron-donating piperazine substituent. |

| Piperazine (-CH₂-N-Ar) | 3.0 - 3.4 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to the nitrogen atom attached to the aromatic ring and will be deshielded compared to the other piperazine protons. |

| Piperazine (-CH₂-NH) | 2.8 - 3.2 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to the secondary amine nitrogen and will have a slightly different chemical shift from the other set of piperazine protons. |

| Amine (-NH) | 1.5 - 3.0 | Broad Singlet (br s) | 1H | The chemical shift of the secondary amine proton can vary depending on the solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile -NH proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer are typically sufficient.

-

Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns between neighboring protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Expected ¹³C NMR Signals:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aldehyde Carbonyl (C=O) | 190 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[6] |

| Aromatic (C-CHO) | 135 - 140 | The ipso-carbon attached to the aldehyde group. |

| Aromatic (C-N) | 145 - 155 | The ipso-carbon attached to the piperazine nitrogen. |

| Aromatic (C-H) | 115 - 135 | The remaining four aromatic carbons will have distinct chemical shifts. |

| Piperazine (-CH₂-N-Ar) | 50 - 55 | The carbons adjacent to the nitrogen attached to the aromatic ring. |

| Piperazine (-CH₂-NH) | 45 - 50 | The carbons adjacent to the secondary amine nitrogen. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | Medium | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |

| C-H (Aldehyde) | 2700 - 2850 (often two bands) | Medium | Stretch |

| C=O (Aldehyde) | 1680 - 1710 | Strong | Stretch[7] |

| C=C (Aromatic) | 1450 - 1600 | Medium | Stretch |

| C-N (Amine) | 1250 - 1350 | Medium | Stretch |

The presence of a strong absorption band around 1700 cm⁻¹ is highly indicative of the carbonyl group in the aldehyde.[7] The characteristic C-H stretching vibrations of the aldehyde group, often appearing as a doublet, further confirm its presence.[7]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is typically recorded first and subtracted from the sample spectrum.

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is approximately 190.11.[5] The exact mass can be determined with high-resolution mass spectrometry (HRMS).

-

Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation patterns for this molecule may include:

-

Loss of the aldehyde group (-CHO), resulting in a fragment at m/z 161.

-

Cleavage of the piperazine ring, leading to various characteristic fragments. The piperazine ring itself can fragment to produce ions at m/z 42, 56, and 85.[8][9]

-

Loss of a hydrogen atom from the molecular ion, resulting in an [M-1]⁺ peak.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed to generate ions from the sample molecules. Electron ionization (EI) is a common technique that often leads to extensive fragmentation, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are more likely to produce an abundant molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

A comprehensive and unambiguous characterization of this compound is best achieved through the synergistic use of all three spectroscopic techniques. The following workflow illustrates the logical progression of analysis:

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a complete and detailed picture of its molecular structure. Each technique offers complementary information, and their combined analysis allows for unambiguous identification and purity assessment. This guide has outlined the expected spectral features based on the known principles of spectroscopic analysis and data from analogous structures. By following the described experimental protocols and interpretation strategies, researchers can confidently verify the identity and quality of this important building block, ensuring the integrity of their subsequent research and development endeavors.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties.

- CymitQuimica. (n.d.). CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde.

- PubChem. (n.d.). 5-Fluoro-2-(piperazin-1-YL)benzaldehyde.

- ResearchGate. (n.d.). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.

- PubChemLite. (n.d.). 2-(4-ethylpiperazin-1-yl)benzaldehyde (C13H18N2O).

- Alfa Chemistry. (n.d.). CAS 736991-52-9 this compound.

- ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....

- National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.

- ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm....

- PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole.

- National Institute of Standards and Technology. (n.d.). Piperazine - the NIST WebBook.

- P&S Chemicals. (n.d.). Product information, this compound.

- Autech Industry Co.,Ltd. (n.d.). 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde hydrochloride.

- ChemicalBook. (n.d.). This compound | 736991-52-9.

- ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde | Download Scientific Diagram.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....

- National Institute of Standards and Technology. (n.d.). Benzaldehyde - the NIST WebBook.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes.

- Royal Society of Chemistry. (n.d.). Synthesis, Preclinical Evaluation and Molecular Modelling of Macrocyclic Appended 1-(2-methoxyphenyl)piperazine for 5-HT1A Neuro.

- SpectraBase. (n.d.). 4-(Piperidin-1-yl)benzaldehyde - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 2-Methylpiperazine(109-07-9) 13C NMR spectrum.

Sources

- 1. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Piperazine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Piperazine-Benzaldehyde Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Convergence of Two Pharmacophoric Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of known pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of piperazine-containing benzaldehyde derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery, prized for its ability to modulate physicochemical properties, enhance pharmacokinetic profiles, and interact with a multitude of biological targets.[1][2] When conjugated with a benzaldehyde moiety, often through a Schiff base linkage to form an azomethine group (-CH=N-), the resulting derivatives exhibit a synergistic enhancement of their therapeutic potential.[3][4]

This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds. We will traverse their significant anticancer, antimicrobial, and neuroprotective activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Piperazine-benzaldehyde derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic pathways.

Mechanism of Action: Inducing Apoptosis and Halting Proliferation

A significant body of research points to the ability of these derivatives to trigger programmed cell death in cancer cells. For instance, a novel 4-(benzo[7][8]dioxol-5-ylmethyl) piperazine amide derivative has demonstrated promising cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 value of 11.3 µM.[9] This compound was shown to activate apoptosis and block the cell cycle in the G0/G1 phase.[9]

The formation of Schiff bases between piperazine intermediates and various substituted benzaldehydes has yielded compounds with significant antiproliferative activity.[10] The azomethine linkage is crucial for their biological activity, enabling interactions with various cellular targets.[3]

Furthermore, certain salicylaldehyde-derived piperazine-functionalized hydrazone Pt(II) complexes have been shown to suppress pancreatic ductal adenocarcinoma tumorigenesis by inhibiting EZH2 protein expression.[11] These complexes displayed potent cytotoxic effects against BxPC3, MIAPaCa-2, and PANC1 cancer cells, with some derivatives showing stronger inhibitory effects than standard chemotherapeutic agents like 5-fluorouracil and cisplatin.[11]

Experimental Protocol: Synthesis of a Piperazine-Benzaldehyde Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of piperazine-containing benzaldehyde Schiff bases, a common route to creating these biologically active molecules.[3][12]

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Piperazine acetohydrazide derivative (1 mmol)

-

Methanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the substituted benzaldehyde (1 mmol) in methanol in a round-bottom flask.

-

Add the piperazine acetohydrazide derivative (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Dry the purified Schiff base derivative under vacuum.

-

Characterize the final product using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry.[12]

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine group of the piperazine derivative.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on both the benzaldehyde and piperazine rings.

-

Substituents on the Benzaldehyde Ring: The presence of electron-withdrawing or electron-donating groups on the benzaldehyde ring can significantly influence the electronic properties of the molecule and its interaction with biological targets. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, compounds with halogen substituents on the benzoyl moiety showed promising growth inhibitory activity against various cancer cell lines.[5]

-

Substituents on the Piperazine Ring: Modifications to the piperazine ring can impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties.[2] The introduction of bulky groups can sometimes lead to reduced activity, potentially due to steric hindrance.[5]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |

| 4-(benzo[7][8]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 µM | [9] |

| Vindoline-piperazine conjugate (N-[4-(trifluoromethyl)benzyl] derivative) | MDA-MB-468 (Breast) | 1.00 µM | [13] |

| Vindoline-piperazine conjugate (N-bis(4-fluorophenyl)methyl derivative) | HOP-92 (Lung) | 1.35 µM | [13] |

| Salicylaldehyde-derived piperazine-functionalized Pt(II) complexes | Pancreatic Cancer Cells | Potent (outperforming standards) | [11] |

| Chalcone-piperazine hybrids | HeLa (Cervical), C6 (Glioblastoma) | 4.16 - 12.80 µg/mL | [14] |

Diagram: General Synthetic Workflow for Piperazine-Benzaldehyde Derivatives

Caption: A generalized workflow for the synthesis and evaluation of piperazine-benzaldehyde derivatives.

Antimicrobial and Antifungal Activity: Combating Pathogenic Threats

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine-benzaldehyde derivatives have demonstrated significant potential in this arena, exhibiting activity against a spectrum of bacteria and fungi.[1][15]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of these compounds is often attributed to the imine group of the Schiff base, which can interfere with microbial cell wall synthesis, protein synthesis, or DNA replication.[3] The lipophilicity of the overall molecule, influenced by the various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

Several studies have synthesized and screened piperazine derivatives for their antibacterial and antifungal properties.[15][16] For example, a series of synthesized piperazine derivatives showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungi Candida albicans and Aspergillus niger.[15]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Synthesized piperazine-benzaldehyde derivative

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agent (positive control)

-

Solvent control (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum and standard antimicrobial), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Causality of Experimental Choices:

-

Broth Microdilution: This method allows for the quantitative determination of the MIC and is more precise than agar diffusion methods.

-

Standardized Inoculum: Using a standardized concentration of the microorganism ensures the reproducibility and comparability of the results.

-

Controls: The inclusion of various controls is essential to validate the assay and ensure that the observed effects are due to the test compound.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy is closely tied to the molecular structure. For instance, the presence of specific substituents on the benzaldehyde ring can enhance the compound's ability to inhibit microbial growth. Schiff bases derived from fluorinated benzaldehydes have shown marked activity against Candida albicans.[17]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Schiff bases of isoniazid and fluorinated benzaldehydes | Candida albicans | 0.037 mM - 0.048 mM | [17] |

| Salicylaldehyde-derived Schiff bases | Candida | 24 µg/ml | [18] |

| Piperazine derivatives | Various bacteria and fungi | Significant activity reported | [15] |

Diagram: Proposed Mechanism of Antimicrobial Action

Caption: A simplified diagram illustrating potential antimicrobial mechanisms of piperazine-benzaldehyde derivatives.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The application of piperazine-benzaldehyde derivatives extends to the complex realm of neurodegenerative disorders. These compounds have shown promise in protecting neurons from damage and mitigating the pathological hallmarks of diseases like Alzheimer's.

Mechanism of Action: Combating Neuroinflammation and Amyloid Pathology

Recent studies have highlighted the neuroprotective potential of piperazine derivatives. For example, some compounds have been shown to inhibit apoptosis in motor neurons.[7] In the context of Alzheimer's disease, novel N,N'-disubstituted piperazine derivatives have been designed to reduce both amyloid pathology and tau pathology, while also preserving memory in animal models.[19] These multi-effect compounds demonstrate the versatility of the piperazine scaffold in targeting complex disease mechanisms.

The presence of two basic nitrogen atoms in the piperazine ring can improve water solubility and the ability to cross the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.[20]

Experimental Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Assay

This protocol provides a general framework for assessing the neuroprotective effects of a compound against an induced neurotoxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Test compound (piperazine-benzaldehyde derivative)

-

Neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta peptide)

-

MTT or similar cell viability assay kit

-

Fluorescent microscope for apoptosis assays (e.g., Hoechst staining)

Procedure:

-

Culture the neuronal cells in 96-well plates until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding a known concentration of the neurotoxin to the wells (excluding the control wells).

-

Incubate the cells for an appropriate duration (e.g., 24 hours).

-

Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

-

In parallel experiments, assess apoptosis by staining the cells with a fluorescent dye like Hoechst 33342 and observing nuclear morphology under a microscope.

-

Quantify the percentage of apoptotic cells.

Causality of Experimental Choices:

-

Neuronal Cell Line: SH-SY5Y is a human neuroblastoma cell line that is widely used as a model for studying neurodegenerative diseases.

-

Neurotoxin: The choice of neurotoxin depends on the specific disease being modeled. For example, amyloid-beta is relevant to Alzheimer's disease.

-

MTT Assay: This is a reliable and high-throughput method for assessing cell viability and cytotoxicity.

-

Hoechst Staining: This allows for the visualization of nuclear condensation and fragmentation, which are characteristic features of apoptosis.

Conclusion and Future Directions

Piperazine-containing benzaldehyde derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility, coupled with the potential for fine-tuning their pharmacological properties through structural modifications, makes them attractive candidates for further drug development.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models of disease.

The convergence of the piperazine and benzaldehyde scaffolds has unlocked a wealth of therapeutic possibilities. Continued exploration in this area holds the promise of delivering novel and effective treatments for some of the most pressing medical challenges of our time.

References

-

Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 477-486. [Link]

-

Zsoldos, B., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5099. [Link]

-

Al-Ghorbani, M., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Pharmaceutical Chemistry Journal, 56, 29–53. [Link]

-

Sodji, Q. M., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

-

Isikdag, I., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 19(12), 20086-20101. [Link]

-

Faizan, S., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

-

Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]

-

Sharma, D., et al. (2017). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 9(12), 80-97. [Link]

-

Gökçe, M., et al. (2019). Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. ResearchGate. [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

-

Faizan, S., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

-

Yadav, P., et al. (2019). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SCHIFF BASES AND THEIR DERIVATIVES: A REVIEW OF RECENT WORK. ResearchGate. [Link]

-

Ali, I., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1701. [Link]

-

Nagendra Prasad, H. S., et al. (2022). Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies. Bioinorganic Chemistry and Applications, 2022, 6081298. [Link]

-

Various Authors. (2023). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. World Journal of Pharmaceutical Research, 12(14), 1025-1035. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(8), 2417. [Link]

-

Various Authors. (2023). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, 5(6). [Link]

-

Al-Osta, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2822. [Link]

-

Al-Ghamdi, A. M., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(5), 681-687. [Link]

-

Farhan, M. A., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 4781-4792. [Link]

-

Yang, G., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(8), 11332-11347. [Link]

-

Oruc, E. E., et al. (2018). Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits. ResearchGate. [Link]

-

Madan, Y., & Singh, J. (2019). Effects of Piperazine Derivatives on Hippocampal and Dopaminergic Neurotransmission. EC Pharmacology and Toxicology, 7(11), 01-08. [Link]

-

Patel, M. B., et al. (2014). Synthesis and antimicrobial evaluation of some novel schiff's base derivatives containing piperazine moiety. ResearchGate. [Link]

-

Asiri, A. M., & Khan, S. A. (2008). Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Mycobiology, 36(1), 70-73. [Link]

-

Zhang, Y., et al. (2024). Salicylaldehyde-derived piperazine-functionalized hydrazone ligand-based Pt(II) complexes: inhibition of EZH2-dependent tumorigenesis in pancreatic ductal adenocarcinoma, synergism with PARP inhibitors and enhanced apoptosis. Dalton Transactions, 53(32), 14040-14051. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijfmr.com [ijfmr.com]

- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sid.ir [sid.ir]

- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salicylaldehyde-derived piperazine-functionalized hydrazone ligand-based Pt(II) complexes: inhibition of EZH2-dependent tumorigenesis in pancreatic ductal adenocarcinoma, synergism with PARP inhibitors and enhanced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 19. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde as a Precursor for Heterocyclic Compound Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-piperazin-1-yl-benzaldehyde, a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The unique molecular architecture of this compound, featuring a reactive aldehyde functionality ortho to a piperazine moiety, offers a powerful platform for the construction of complex molecular scaffolds with significant potential in medicinal chemistry and drug development. This document will delve into the synthesis of the precursor itself, explore its reactivity in key synthetic transformations, and provide detailed protocols for the preparation of prominent heterocyclic systems, including quinazolines, benzodiazepines, and β-carbolines. The causality behind experimental choices, mechanistic insights, and detailed characterization are discussed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Introduction: The Strategic Importance of this compound

The pursuit of novel heterocyclic compounds remains a cornerstone of modern drug discovery. The piperazine ring is a well-established pharmacophore, known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates by improving aqueous solubility and providing sites for hydrogen bonding.[1] When coupled with a reactive benzaldehyde group, the resulting molecule, this compound, becomes a powerful and versatile building block for organic synthesis.[2]

The strategic placement of the piperazine and aldehyde groups in an ortho relationship allows for their participation in intramolecular cyclization reactions and multicomponent reactions, leading to the efficient construction of diverse and medicinally relevant heterocyclic frameworks. This guide will explore the synthesis and synthetic utility of this valuable precursor.

Synthesis of the Precursor: this compound

A reliable and scalable synthesis of this compound is paramount for its widespread application. The most common and efficient method involves the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with piperazine. 2-Fluorobenzaldehyde is often the preferred starting material due to the high reactivity of the fluorine atom towards nucleophilic displacement.

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-arylpiperazine derivatives.[3]

Reaction Scheme:

Materials and Reagents:

-

2-Fluorobenzaldehyde

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a stirred solution of piperazine (2.0 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Add 2-fluorobenzaldehyde (1.0 equivalent) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Causality of Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired bis-arylated byproduct.

-

Potassium Carbonate: Acts as a base to neutralize the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product.

-

DMF: A polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it effectively solvates the potassium cations.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | White to off-white solid[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.2 (s, 1H, CHO), 7.8-7.0 (m, 4H, Ar-H), 3.2 (t, 4H, piperazine-H), 3.0 (t, 4H, piperazine-H), 2.0 (s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.0 (CHO), 155.0 (C-N), 134.0, 131.0, 128.0, 125.0, 120.0 (Ar-C), 53.0 (piperazine-C), 46.0 (piperazine-C) |

Note: Predicted NMR data based on typical chemical shifts for similar structures.[4]

Application in Heterocyclic Synthesis

The synthetic utility of this compound is demonstrated through its application in several key reaction types to form diverse heterocyclic systems.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a classic reaction for the formation of carbon-carbon double bonds. The aldehyde group of this compound readily reacts with active methylene compounds, such as malononitrile, in the presence of a basic catalyst.

Reaction Workflow Diagram:

Caption: Knoevenagel Condensation Workflow.

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by the base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final condensed product.[5]